Bienvenue dans la boutique en ligne BenchChem!

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Asymmetric Synthesis Chiral Resolution Process Chemistry

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (CAS 477600-70-7) is a chiral secondary amine, specifically a substituted piperidine derivative. It is recognized within the pharmaceutical industry as an advanced, key intermediate in the synthesis of the Janus kinase (JAK) inhibitor Tofacitinib and its related analogs.

Molecular Formula C14H22N2
Molecular Weight 218.344
CAS No. 477600-70-7
Cat. No. B569706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
CAS477600-70-7
Synonyms(3R,4R)-1-Benzyl-N-methyl-4-methylpiperidin-3-amine;  (3R,​4R)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine
Molecular FormulaC14H22N2
Molecular Weight218.344
Structural Identifiers
SMILESCC1CCN(CC1NC)CC2=CC=CC=C2
InChIInChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14+/m1/s1
InChIKeyNVKDDQBZODSEIN-OCCSQVGLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (CAS 477600-70-7) Procurement & Synthesis Overview


(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (CAS 477600-70-7) is a chiral secondary amine, specifically a substituted piperidine derivative [1]. It is recognized within the pharmaceutical industry as an advanced, key intermediate in the synthesis of the Janus kinase (JAK) inhibitor Tofacitinib and its related analogs . The compound is also listed as a process-related impurity of Tofacitinib, making its availability as a characterized analytical reference standard critical for drug development and quality control . Its defined (3R,4R) stereochemistry is a fundamental requirement for the downstream synthesis of the active pharmaceutical ingredient (API) [2].

Why Stereochemistry Matters: The Critical (3R,4R) Configuration in (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (CAS 477600-70-7)


In the context of chiral drug synthesis, stereoisomers of a key intermediate like (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine cannot be interchanged or substituted generically. The downstream target molecule, Tofacitinib, possesses a specific three-dimensional structure that is essential for its interaction with JAK kinases [1]. Substituting this (3R,4R) intermediate with its enantiomer (3S,4S) or a diastereomer (e.g., 3R,4S) would lead to the formation of an inactive stereoisomer of the API or a related substance impurity, which could compromise the drug's efficacy and safety profile [2]. Therefore, the procurement of this compound with verified optical purity and correct absolute configuration is not just a quality parameter but a critical go/no-go decision point for the success of any research or production campaign involving Tofacitinib. The following evidence quantifies why this specific stereoisomer is preferred over its less-defined or differently configured alternatives.

Quantitative Evidence for Selecting (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (CAS 477600-70-7)


Enhanced Optical Purity via Novel Resolution Process

A patented process demonstrates a significant improvement in chiral purity for (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine compared to prior art asymmetric hydrogenation methods. The prior method using a chiral rhodium catalyst yielded the target compound with a low optical purity of 97.3% enantiomeric excess (ee) [1]. The novel process, involving direct resolution of a racemic precursor and isolation as an acetate salt, achieves a markedly higher chiral purity, with specific examples showing an increase from 95.2% to 99.8% chiral purity [1]. This quantifiable improvement is critical for ensuring the quality of the final Tofacitinib API.

Asymmetric Synthesis Chiral Resolution Process Chemistry

Superior Process Yield and Stability with Acetate Salt Isolation

The same patented process addresses the poor yield and stability of the hydrochloride salt form. Prior art methods for preparing the hydrochloride salt of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine are described as having a "very low" yield of 60% [1]. In contrast, the invention isolates the compound as a stable acetate salt. This salt form not only enables the preparation of the compound in "high yield" but also exhibits "excellent stability (such as storage stability, etc.)" [1]. This represents a critical advancement for industrial-scale manufacturing where yield and storage of intermediates are key economic drivers.

Salt Selection Process Yield Stability

Validated Optical Purity Standard for Analytical Quality Control

As Tofacitinib Impurity 40, (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is characterized and offered as an analytical reference standard. Its procurement from vendors supplying this compound under ISO 17034 accreditation (as a Certified Reference Material) ensures a level of metrological traceability and characterization not found in generic research-grade materials . While a generic comparator may have a stated purity (e.g., 98%), a certified reference standard includes a certificate of analysis detailing validated purity, identity, and often its exact optical rotation (e.g., +61.1° (c=1, CHCl3) ). This quantitative assurance is essential for developing robust analytical methods required for regulatory submissions.

Reference Standard Quality Control Analytical Method Validation

Key Application Scenarios for Procuring (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (CAS 477600-70-7)


GMP Manufacturing of Tofacitinib API

This compound is an advanced intermediate in the synthesis of Tofacitinib . Procurement of the high optical purity material, as demonstrated by the patented process achieving up to 99.8% chiral purity, is essential for ensuring the stereochemical integrity of the final API [1]. The improved stability of the acetate salt form also makes it a preferred input for large-scale, multi-step GMP manufacturing campaigns where reliable quality and storage are paramount [1].

Analytical Research & Development (R&D) and Quality Control (QC)

As a known process impurity of Tofacitinib, (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a critical analytical reference standard . Its procurement as a certified reference material is necessary for developing and validating HPLC methods to detect and quantify this specific impurity in drug substance and drug product batches . This is a regulatory requirement for Abbreviated New Drug Applications (ANDA) and commercial production .

Process Chemistry and Route Scouting

Researchers developing novel or improved synthetic routes for Tofacitinib or its analogs require this specific stereoisomer. The quantitative evidence of improved yield and purity from the patented resolution process provides a benchmark for evaluating new methods [1]. Having access to the correctly configured (3R,4R) amine is necessary to compare the efficiency and selectivity of new catalysts, reagents, or reaction conditions against established prior art [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.